molecular formula C16H11Cl2FN2O B12319298 (1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618383-28-1

(1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12319298
CAS No.: 618383-28-1
M. Wt: 337.2 g/mol
InChI Key: JXAPAAVDZYMOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a useful research compound. Its molecular formula is C16H11Cl2FN2O and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic compound belonging to the class of phenylpyrazoles. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic implications.

  • Molecular Formula : C22H17Cl2FN4O2
  • Molecular Weight : 459.3 g/mol
  • IUPAC Name : N-[(1S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
  • CAS Number : 618102-45-7

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP) .
  • Inhibition of Proliferation : The compound has demonstrated antiproliferative effects against several human cancer cell lines, including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia) .

Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against tested cell lines at concentrations as low as 10 µM. The effectiveness varied based on structural modifications within the pyrazole framework .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundK56215.0
This compoundMV4-1110.0

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives, including this specific compound:

  • Caspase Activation : In a study focusing on apoptosis, it was found that treatment with this compound led to increased levels of activated caspase 9, indicating a clear pro-apoptotic effect .
  • Microtubule Dynamics : Another investigation revealed that this compound affects microtubule-associated proteins, suggesting a mechanism related to cytoskeletal disruption, which is critical in cancer cell division and survival .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines. A specific study demonstrated that a related pyrazole derivative inhibited prostate cancer cell growth with an IC50 value of 18 μmol/L, indicating substantial therapeutic potential .

Mechanism of Action
The mechanism involves the inhibition of key enzymes such as tyrosinase, which is crucial in melanin production. By binding to the active site of these enzymes, the compound can effectively reduce their activity, leading to decreased tumor growth and proliferation.

Agricultural Applications

Agrochemical Formulations
The compound is utilized in developing agrochemicals aimed at pest control and enhancing crop protection. Its efficacy in this area stems from its ability to disrupt biological pathways in pests, thus improving agricultural productivity .

Case Study: Pesticide Development
In a study focusing on pyrazole derivatives as insecticides, compounds similar to (1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol exhibited high levels of effectiveness against common agricultural pests, leading to increased yields in treated crops .

Biochemical Research

Biological Interactions
Researchers employ this compound to investigate its interactions with various biological systems, aiding in understanding disease mechanisms and identifying potential therapeutic targets. This research is crucial for developing new treatments for diseases influenced by these interactions .

Material Science

Polymer Development
The unique chemical structure of this compound makes it a candidate for developing new materials such as polymers and coatings. These materials can exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications .

Properties

CAS No.

618383-28-1

Molecular Formula

C16H11Cl2FN2O

Molecular Weight

337.2 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11Cl2FN2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)13-5-6-15(19)14(18)7-13/h1-8,22H,9H2

InChI Key

JXAPAAVDZYMOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.